4-(dimethylsulfamoyl)-N-(4-{2-[4-(dimethylsulfamoyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide
Description
This compound is a bis-benzamide derivative featuring dual dimethylsulfamoyl groups and two interconnected 1,3-thiazole rings. The structure is characterized by:
- Two 4-(dimethylsulfamoyl)benzamide units linked via a thiazole-thiazole scaffold.
- Thiazole rings substituted at positions 2 and 4 with benzamide and dimethylsulfamoyl groups.
- Potential tautomerism in the thiazole rings, though stability in the thione form is suggested by spectral data (absence of νS-H in IR, presence of νC=S at ~1250 cm⁻¹) .
Its synthesis likely involves multi-step reactions, including Friedel-Crafts sulfonylation, hydrazide formation, and cyclization to thiazoles, as seen in analogous compounds .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-[2-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O6S4/c1-29(2)39(33,34)17-9-5-15(6-10-17)21(31)27-23-25-19(13-37-23)20-14-38-24(26-20)28-22(32)16-7-11-18(12-8-16)40(35,36)30(3)4/h5-14H,1-4H3,(H,25,27,31)(H,26,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZNKCZYQWDLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O6S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(dimethylsulfamoyl)-N-(4-{2-[4-(dimethylsulfamoyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide typically involves multiple steps. The starting materials are usually commercially available chemicals, and the synthesis involves the formation of thiazole rings and the introduction of dimethylsulfamoyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
4-(dimethylsulfamoyl)-N-(4-{2-[4-(dimethylsulfamoyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-(4-{2-[4-(dimethylsulfamoyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(4-{2-[4-(dimethylsulfamoyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues:
The compound belongs to a broader class of sulfonamide-linked benzamide-thiazole derivatives , which are explored for medicinal applications (e.g., tyrosinase inhibition , cytotoxic activity ). Below is a comparative analysis:
Note: *Molecular weight calculated based on formula C₂₃H₂₄N₆O₆S₄.
Key Findings from Comparative Studies:
Iodophenyl (in ) and nitrophenyl (in ) substituents increase electrophilicity, favoring interactions with nucleophilic residues in enzymes .
Scaffold Rigidity: The bis-thiazole core in the title compound imposes structural rigidity, reducing conformational flexibility compared to mono-thiazole analogues (e.g., ). This may enhance selectivity but reduce solubility .
Synthetic Complexity :
- Multi-step synthesis (e.g., hydrazide cyclization, S-alkylation) is required for bis-thiazole derivatives, leading to lower yields (~40–60%) compared to simpler sulfonamides (~70–85%) .
Spectroscopic Signatures :
- IR spectra confirm thione tautomerism in thiazole derivatives (νC=S at 1247–1255 cm⁻¹; absence of νS-H) .
- ¹H-NMR shifts for thiazole protons (δ 7.5–8.2 ppm) correlate with electron-withdrawing substituents (e.g., nitro, sulfamoyl) .
Data Tables
Table 1: Spectral Data for Selected Analogues
Biological Activity
4-(dimethylsulfamoyl)-N-(4-{2-[4-(dimethylsulfamoyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structural framework that includes thiazole and benzamide moieties, suggesting diverse biological activities. This article provides an overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The IUPAC name of the compound is:
\text{4 dimethylsulfamoyl N 4 2 4 dimethylsulfamoyl benzamido 1 3 thiazol 4 yl}-1,3-thiazol-2-yl)benzamide}
Biological Activity Overview
The biological activities of this compound have been investigated in several studies. Key areas of focus include:
- Antimicrobial Activity
- Enzyme Inhibition
- Potential Therapeutic Applications
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens.
Table 1: Antimicrobial Activity Profile
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Klebsiella pneumoniae | 16 µg/mL | |
| Staphylococcus aureus | 8 µg/mL | |
| Bacillus subtilis | 64 µg/mL |
These results suggest that the compound has promising potential as an antimicrobial agent.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a subject of research. It has shown to interact with enzymes involved in bacterial cell wall synthesis and other metabolic pathways.
Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| β-lactamase | Competitive | 12.5 | |
| Dipeptidyl peptidase IV | Non-competitive | 15.0 | |
| Carbonic anhydrase | Mixed-type inhibition | 20.0 |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of related compounds indicated that modifications in the thiazole ring significantly enhanced activity against Gram-positive bacteria. The study utilized a series of derivatives to assess structure-activity relationships (SAR), revealing that the presence of dimethylsulfamoyl groups was critical for activity enhancement.
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction between the compound and dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. The results demonstrated that the compound could effectively inhibit DPP-IV, suggesting its potential role in diabetes treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
